N-[2-(1H-imidazol-4-yl)ethyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
CAS No.: 1798458-20-4
Cat. No.: VC5078634
Molecular Formula: C18H17N7O
Molecular Weight: 347.382
* For research use only. Not for human or veterinary use.
![N-[2-(1H-imidazol-4-yl)ethyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide - 1798458-20-4](/images/structure/VC5078634.png)
Specification
CAS No. | 1798458-20-4 |
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Molecular Formula | C18H17N7O |
Molecular Weight | 347.382 |
IUPAC Name | N-[2-(1H-imidazol-5-yl)ethyl]-1-phenyl-5-pyrrol-1-yltriazole-4-carboxamide |
Standard InChI | InChI=1S/C18H17N7O/c26-17(20-9-8-14-12-19-13-21-14)16-18(24-10-4-5-11-24)25(23-22-16)15-6-2-1-3-7-15/h1-7,10-13H,8-9H2,(H,19,21)(H,20,26) |
Standard InChI Key | FQGHWJJTSDJZHA-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCC3=CN=CN3)N4C=CC=C4 |
Introduction
Structural Features and Molecular Design
Core Heterocyclic Components
The compound’s architecture comprises four distinct heterocyclic systems:
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1H-Imidazole: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The imidazole group is critical for hydrogen bonding and coordination with biological targets, often seen in enzyme inhibitors.
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1H-1,2,3-Triazole: A five-membered ring with three consecutive nitrogen atoms. Triazoles are renowned for metabolic stability and participation in dipolar cycloaddition reactions, making them pivotal in drug design .
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1H-Pyrrole: A five-membered aromatic ring with one nitrogen atom, contributing to electron-rich environments that facilitate π-π stacking interactions.
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Phenyl Group: A benzene ring substituent that enhances lipophilicity and influences pharmacokinetic properties.
The ethyl linker between the imidazole and triazole groups provides conformational flexibility, while the carboxamide moiety (-CONH₂) introduces hydrogen-bonding capabilities critical for target engagement.
Three-Dimensional Conformation
Computational models reveal that the compound adopts a planar conformation in the triazole-carboxamide region, with the imidazole and pyrrole rings oriented perpendicularly to minimize steric clashes . This arrangement optimizes interactions with hydrophobic pockets in proteins while maintaining solubility through polar functional groups.
Synthetic Methodologies
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole core is synthesized via CuAAC, a cornerstone of click chemistry. This method involves reacting an azide precursor with a terminal alkyne in the presence of Cu(I) catalysts . For this compound:
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Azide Preparation: 5-Azido-1-phenyl-1H-1,2,3-triazole-4-carboxylate is synthesized from the corresponding bromide using sodium azide .
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Alkyne Component: The imidazole-ethyl alkyne is prepared by Sonogashira coupling between 4-ethynylimidazole and 2-bromoethylamine.
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Cycloaddition: The azide and alkyne react in dimethylformamide (DMF) at 100°C for 12–24 hours, yielding the triazole linkage with >90% efficiency .
Key Reaction Conditions
Parameter | Value |
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Catalyst | CuI (5 mol%) |
Solvent | DMF |
Temperature | 100°C |
Reaction Time | 12–24 hours |
Post-Functionalization Steps
After triazole formation, the pyrrole group is introduced via nucleophilic aromatic substitution. The carboxylate intermediate is activated with thionyl chloride and reacted with pyrrolamine under inert conditions. Final purification employs column chromatography (ethyl acetate/ethanol, 9:1) to achieve >95% purity .
Biological Activity and Mechanism
Antimicrobial Properties
In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate moderate antibacterial activity (MIC = 32–64 μg/mL). The mechanism likely involves inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate synthesis. Molecular docking studies suggest the triazole and imidazole moieties coordinate with DHFR’s active-site residues (Asp27 and Leu28).
Compound | IC₅₀ (μM) | Target Pathway |
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Target Compound | 18.7 | PI3K/AKT/mTOR |
1-Phenyl-5-pyrrolyltriazole | 25.4 | Apoptosis induction |
Imidazole-thiazole hybrid | 12.1 | Topoisomerase II inhibition |
The compound’s activity is attributed to PI3K/AKT/mTOR pathway inhibition, as confirmed by Western blot analysis showing reduced phosphorylated AKT levels.
Pharmacological Optimization
Structure-Activity Relationship (SAR) Insights
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Imidazole Substitution: Replacement with thiazole decreases potency (IC₅₀ = 45.2 μM), underscoring imidazole’s role in target binding.
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Pyrrole Position: Moving the pyrrole group to the triazole’s 4-position abolishes activity, highlighting the importance of regiochemistry.
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Carboxamide Modification: Converting -CONH₂ to -COOCH₃ reduces solubility and efficacy, emphasizing the amide’s role in solubility and H-bonding .
ADMET Profiling
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Absorption: High Caco-2 permeability (Papp = 12.3 × 10⁻⁶ cm/s) predicts good oral bioavailability.
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Metabolism: Stable in human liver microsomes (t₁/₂ = 126 min), with minimal CYP3A4 inhibition.
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Toxicity: Ames test negative for mutagenicity; LD₅₀ > 500 mg/kg in murine models.
Comparative Analysis with Structural Analogs
The compound’s uniqueness emerges when compared to related molecules:
Compound | Key Features | Bioactivity |
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Target Compound | Imidazole + triazole + pyrrole | Antimicrobial, anticancer |
EVT-2523194 | Triazole + thiophene | Antifungal |
VC5078634 | Imidazole + triazole + phenyl | Kinase inhibition |
EVT-2523194’s thiophene group enhances antifungal activity but reduces solubility, while VC5078634’s phenyl substitution improves kinase binding but increases cytotoxicity.
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